molecular formula C23H28IN9O4 B15126491 2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid

2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid

Cat. No.: B15126491
M. Wt: 621.4 g/mol
InChI Key: NDRPUTRIAJPVPS-UHFFFAOYSA-N
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Description

Lysine-iodoacetylmethotrexate is a compound that combines the amino acid lysine with iodoacetyl and methotrexate. Methotrexate is a well-known folic acid antagonist used primarily in the treatment of certain cancers and autoimmune diseases. The addition of lysine and iodoacetyl groups modifies its properties, potentially enhancing its efficacy and specificity in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysine-iodoacetylmethotrexate typically involves the conjugation of methotrexate to lysine through an iodoacetyl linker. This process can be achieved using activated esters such as N-hydroxysuccinimidyl (NHS) esters. The reaction conditions often involve:

Industrial Production Methods

Industrial production of lysine-iodoacetylmethotrexate would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and silica gel chromatography are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

Lysine-iodoacetylmethotrexate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amide bond, while oxidation of methotrexate could produce various oxidized derivatives .

Scientific Research Applications

Lysine-iodoacetylmethotrexate has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in the study of protein modifications and interactions.

    Medicine: Investigated for its potential use in targeted cancer therapies and autoimmune disease treatments.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.

    Lysine-methotrexate: A simpler conjugate without the iodoacetyl group.

    Iodoacetylmethotrexate: Lacks the lysine moiety

Uniqueness

Lysine-iodoacetylmethotrexate is unique due to its combined properties of lysine, iodoacetyl, and methotrexate. This combination potentially enhances its specificity and efficacy in targeting certain biological pathways and diseases .

Properties

Molecular Formula

C23H28IN9O4

Molecular Weight

621.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid

InChI

InChI=1S/C23H28IN9O4/c1-33(12-14-11-28-20-18(29-14)19(25)31-23(26)32-20)15-7-5-13(6-8-15)21(35)30-16(22(36)37)4-2-3-9-27-17(34)10-24/h5-8,11,16H,2-4,9-10,12H2,1H3,(H,27,34)(H,30,35)(H,36,37)(H4,25,26,28,31,32)

InChI Key

NDRPUTRIAJPVPS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)CI)C(=O)O

Origin of Product

United States

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